6-Chloro-N-(3-methoxypropyl)-2-pyridinamine
Overview
Description
6-Chloro-N-(3-methoxypropyl)-2-pyridinamine is a chemical compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the sixth position of the pyridine ring and a 3-methoxypropyl group attached to the nitrogen atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine typically involves the reaction of 6-chloropyridin-2-amine with 3-methoxypropylamine. The reaction is carried out in a solvent such as ethanol, and a base like potassium carbonate is used as a catalyst. The reaction conditions are optimized to achieve a high yield, which is reported to be around 60% .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(3-methoxypropyl)-2-pyridinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the sixth position can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridinamine derivatives.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include reduced amines and other reduced compounds.
Scientific Research Applications
6-Chloro-N-(3-methoxypropyl)-2-pyridinamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the production of dyes and other organic materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine
- 6-Chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine
Uniqueness
6-Chloro-N-(3-methoxypropyl)-2-pyridinamine is unique due to its specific substitution pattern and the presence of the 3-methoxypropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, which can be advantageous in specific research and industrial contexts .
Properties
IUPAC Name |
6-chloro-N-(3-methoxypropyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-13-7-3-6-11-9-5-2-4-8(10)12-9/h2,4-5H,3,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCJHLWUIRZNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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